[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine

Chemical Research Sourcing Lead Discovery

Research using this specific N-methyl-propylamine derivative is currently impossible without sourcing the exact compound, as no peer-reviewed data supports substitution with structural analogs. The 2,4-difluorophenyl motif combined with a propyl linker presents an uncharacterized scaffold for primary research. - **For SAR Campaigns:** Procure to generate novel binding data against a target of interest. - **As a Reference Material:** Use verified identity and purity (certificate of analysis provided) for LC-MS/GC-MS method development. - **Supply Assurance:** Stocked as a research-grade chemical intermediate.

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
Cat. No. B12122832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine
Molecular FormulaC10H13F2N
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCNCCCC1=C(C=C(C=C1)F)F
InChIInChI=1S/C10H13F2N/c1-13-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7,13H,2-3,6H2,1H3
InChIKeyGFBUNQJENYTFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: Compound Overview


[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is a synthetic fluorinated arylalkylamine with the molecular formula C10H13F2N and a molecular weight of 185.21 g/mol. The compound features a 2,4-difluorophenyl moiety linked via a propyl chain to a secondary methylamine group. Comprehensive searches of public scientific databases, including PubMed, ChEMBL, and BindingDB, reveal no independent, peer-reviewed research articles or patents specifically characterizing the biological activity, binding affinity, pharmacokinetic properties, or therapeutic applications of this exact compound. The only identifiable source for its existence and CAS number (886763-20-8) is a commercial supplier catalog page (evitachem.com), which is excluded from use as per the established source guidelines. Therefore, a baseline overview supported by verifiable scientific data cannot be established.

[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: Generic Substitution Risks


Without any publicly available, quantifiable data on [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine, there is no scientific basis to assume it is interchangeable with, or can be substituted by, any structurally related analog. The class of fluorinated arylalkylamines is known for significant variation in biological activity based on subtle structural differences, including the specific pattern of fluorine substitution on the aromatic ring (e.g., 2,4- vs. 2,6- or 3,4-difluoro), the length of the alkyl linker (e.g., methyl vs. propyl), and the nature of the amine substituent (e.g., methyl vs. hydrogen). In the absence of comparative data, substituting this compound for another based solely on structural similarity carries an undefined and potentially high risk of altering or eliminating the desired activity or function in a research or industrial process. Definitive differentiation is currently impossible due to a complete lack of peer-reviewed characterization.

[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: Scientific Evidence


Public Data Availability

An exhaustive search of authoritative scientific databases including PubMed, Google Patents, ChEMBL, and BindingDB returned no primary research articles, patents, or bioassay results for [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine. Consequently, there are no quantitative values available for any dimension of biological activity (e.g., Ki, IC50, EC50), physicochemical property (e.g., logP, pKa, solubility), or pharmacokinetic parameter. This precludes any direct head-to-head comparison, cross-study comparable analysis, or even a class-level inference regarding its properties or performance relative to any comparator.

Chemical Research Sourcing Lead Discovery

[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine: Research Applications


Analytical Reference Material

Given the lack of public biological data, the primary verifiable application of [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine is as a well-characterized chemical entity with a known molecular weight (185.21 g/mol) and chemical structure. It could serve as an internal standard or reference material in mass spectrometry or chromatographic methods (e.g., LC-MS, GC-MS) for the quantification of related fluorinated amines in complex matrices. Its utility in this scenario is strictly based on its physical and chemical identity, not on any biological activity. Procurement for this purpose relies on the vendor's certificate of analysis for identity and purity.

Medicinal Chemistry Building Block

The secondary amine functional group makes [3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine a potential intermediate for synthesizing more complex molecules, such as amides, sulfonamides, or tertiary amines. The 2,4-difluorophenyl group is a common motif in medicinal chemistry, but without specific data on this molecule's reactivity or stability, its use as a building block is exploratory. Procurement would be justified for a structure-activity relationship (SAR) study aiming to generate new analogs and determine the impact of this specific scaffold on a target of interest, where the outcome is unknown and part of the research objective.

SAR Exploration Probe

This compound could be procured as part of a hypothesis-driven SAR campaign designed to elucidate the effect of the 2,4-difluorophenyl substitution pattern combined with an N-methyl-propylamine linker on a specific biological target. Since no prior data exists for this compound, its procurement and subsequent testing would generate novel, primary data. The scenario is explicitly one of primary research and discovery, where the compound's value is not derived from pre-existing performance metrics but from its potential to answer a specific, undefined scientific question when compared to other analogs in the same study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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